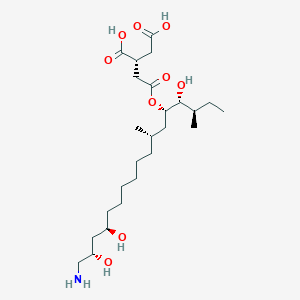

AAL Toxin TB1

Description

Contextualization within Alternaria Mycotoxins and Host-Specific Toxins

Alternaria species are known to produce a diverse array of secondary metabolites, with at least 70 identified toxins that vary significantly in their chemical structures and biological activities. nih.gov These toxins are broadly categorized as either non-host-specific or host-specific. nih.gov Non-host-specific toxins can be produced by various Alternaria strains and affect a wide range of plants. nih.gov

In contrast, host-specific toxins (HSTs) exhibit a high degree of selectivity, primarily affecting certain plant species or genotypes. frontiersin.org AAL toxins, including AAL toxin TB1, fall into this category of HSTs. nih.govfrontiersin.org They are specifically produced by the fungus Alternaria alternata f. sp. lycopersici. nih.gov The AAL toxins are a family of related compounds, including TA, TB, TC, TD, and TE, each with isomeric forms. mdpi.com this compound is structurally similar to AAL toxin TA but lacks a hydroxyl group at the C5 position. unb.br Due to their potent activity, the TA and TB analogs are often the primary focus of research and are collectively referred to as AAL-toxins. frontiersin.org

These toxins are chemically characterized as aminopentol (B8107646) esters. nih.gov Specifically, they are propane (B168953) 1,2,3-tricarboxylic acid (PTCA) esterified to a long-chain amino alcohol backbone. nih.gov Their structural similarity to sphingosine (B13886), a key component of cell membranes, is fundamental to their mode of action. ontosight.ai This structural mimicry allows them to interfere with sphingolipid metabolism, a process vital for plant cell integrity. ontosight.aichemfaces.com

Etiological Significance in Plant Pathology Systems

This compound is a key molecular determinant in the development of Alternaria stem canker disease in tomatoes (Lycopersicon esculentum). frontiersin.orgmdpi.com This disease, first described in 1975, manifests as dark brown to black cankers on the stems of susceptible tomato cultivars. mdpi.com The production of AAL toxins by Alternaria alternata f. sp. lycopersici is directly linked to the pathogen's ability to cause necrotic lesions on leaves and stems. frontiersin.orgontosight.ai

The host specificity of the toxin is governed by the plant's genetics. unb.br Tomato genotypes that are homozygous for the recessive asc allele are susceptible to the disease, while those with the dominant Asc gene are resistant. unb.br The Asc gene provides resistance by encoding a key enzyme in sphingolipid biosynthesis, which is the target of the AAL toxins. frontiersin.org

The mechanism of AAL toxin-induced damage involves the inhibition of ceramide synthase, an enzyme crucial for sphingolipid biosynthesis. nih.govresearchgate.net This disruption leads to the accumulation of sphinganine-like compounds, which triggers programmed cell death (PCD) in susceptible plant cells, resulting in the characteristic necrotic symptoms of the disease. nih.govontosight.ai The development of these necrotic lesions can lead to significant reductions in plant growth and crop yield. ontosight.ai

Historical Perspective of this compound Research

The investigation into the causal agents of Alternaria stem canker led to the initial discovery of AAL toxins. In 1981, researchers first isolated two active compounds from the culture filtrates of Alternaria alternata f. sp. lycopersici. mdpi.comunb.br These compounds, which were able to reproduce the disease symptoms in susceptible tomato plants, were designated as AAL toxins TA and TB. unb.briastate.edu

Initial structural work suggested that both TA and TB were mixtures of two structural isomers. unb.br The complete structures of the TA isomers were elucidated, and it was proposed that the TB isomers had a similar structure but lacked a hydroxyl group at the C5 position. unb.br Subsequent research confirmed this structural difference for AAL toxin TB. unb.br

Further studies led to the isolation and characterization of additional AAL toxin congeners, namely TC, TD, and TE. unb.br Spectroscopic data confirmed that AAL toxin TB is structurally similar to TA but lacks the C5 hydroxyl group, and that TD is the N-acetylated form of TB. unb.br Research has also demonstrated that while all AAL toxin regioisomers induce necrosis, they exhibit markedly different levels of toxicity. unb.br The TA and TB analogs are significantly more active than the TC, TD, and TE forms. frontiersin.org

The isolation and purification techniques for these toxins have also evolved. Early methods involved aqueous extraction from fungal cultures grown on corn, followed by purification using column chromatography. chemfaces.com More advanced methods utilizing high-performance liquid chromatography (HPLC) have since been developed for more precise separation and quantification of the different AAL toxin isomers. chemfaces.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 149849-90-1 |

| Molecular Formula | C25H47NO9 |

| Molecular Weight | 505.65 g/mol |

| Source | Alternaria alternata f. sp. lycopersici |

| Solvents | DMSO, Pyridine, Methanol (B129727), Ethanol |

This data is compiled from multiple sources. chemfaces.comchemfaces.com

Structure

2D Structure

Properties

Molecular Formula |

C25H47NO9 |

|---|---|

Molecular Weight |

505.6 g/mol |

IUPAC Name |

(2R)-2-[2-[(3R,4R,5S,7S,14R,16S)-17-amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl]oxy-2-oxoethyl]butanedioic acid |

InChI |

InChI=1S/C25H47NO9/c1-4-17(3)24(32)21(35-23(31)13-18(25(33)34)12-22(29)30)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-28,32H,4-15,26H2,1-3H3,(H,29,30)(H,33,34)/t16-,17+,18+,19+,20-,21-,24+/m0/s1 |

InChI Key |

CTXQVLLVFBNZKL-NMKPKAMASA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H]([C@H](C[C@@H](C)CCCCCC[C@H](C[C@@H](CN)O)O)OC(=O)C[C@@H](CC(=O)O)C(=O)O)O |

Canonical SMILES |

CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)OC(=O)CC(CC(=O)O)C(=O)O)O |

Origin of Product |

United States |

Bioproduction and Biosynthetic Pathways of Aal Toxin Tb1

Fungal Producers: Alternaria alternata f. sp. lycopersici

The primary producer of AAL toxins, including TB1, is the fungus Alternaria alternata f. sp. lycopersici. oup.comfrontiersin.org This pathogen is the causative agent of Alternaria stem canker, a significant disease affecting tomato plants (Lycopersicon esculentum). frontiersin.orgunb.br The fungus secretes these host-specific toxins during the infection process, and the purified toxins can replicate the necrotic symptoms characteristic of the disease. unb.brresearchgate.net The production of AAL toxins is a key factor in the pathogenicity of this fungal strain. apsnet.org

Five main types of AAL toxins have been identified, designated as TA, TB, TC, TD, and TE, with each existing as a pair of structural isomers. mdpi.comunb.br While TA and TB are the most potent, TD and TE are N-acetylated forms of TB and TC, respectively, and exhibit significantly lower toxicity. iastate.edu

Genetic Basis of AAL Toxin Biosynthesis

The biosynthesis of AAL toxin TB1 is a complex process governed by a specific set of genes organized within a biosynthetic gene cluster (BGC). This genetic framework dictates the production of the toxin's unique chemical structure.

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for AAL toxin biosynthesis are located in a cluster on the fungal genome. researchgate.net A significant breakthrough in understanding this process was the screening of a genomic BAC library of the tomato pathotype, which led to the identification of a 120-kb genomic region containing at least 13 genes involved in AAL toxin synthesis. mdpi.com This clustering of biosynthetic genes is a common feature in the production of secondary metabolites in fungi. researchgate.net

Role of Polyketide Synthase (PKS) Genes (e.g., ALT1)

A crucial gene within this cluster is ALT1, which encodes a type I polyketide synthase (PKS). mdpi.comnih.gov This enzyme is fundamental to the formation of the polyketide backbone of the AAL toxin. oup.comresearchgate.net The ALT1 gene consists of multiple domains, including β-ketoacyl synthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), β-ketoacyl reductase (KR), enoyl reductase (ER), and acyl carrier protein (ACP). mdpi.com The function of ALT1 was confirmed through genetic complementation studies with the FUM1 gene from Fusarium verticillioides, which is involved in the biosynthesis of the structurally related fumonisin mycotoxins. researchgate.net

Accessory Genes and Enzymes (e.g., Cytochrome P450 Monooxygenases, Aminotransferases)

In addition to the core PKS gene, the BGC contains several accessory genes that encode enzymes responsible for modifying the polyketide intermediate. These include:

ALT2 : Encodes a cytochrome P450 monooxygenase. mdpi.comoup.com

ALT3 : Encodes an aminotransferase. mdpi.comoup.com

ALT6 : Encodes a short-chain dehydrogenase/reductase. mdpi.comoup.com

ALT13 : Encodes a Zn(II)2Cys6 transcription factor, which likely plays a regulatory role in the expression of the other biosynthetic genes. mdpi.comoup.com

Disruption of these genes has been shown to impact AAL toxin biosynthesis, confirming their essential roles in the pathway. oup.com

| Gene | Encoded Enzyme/Protein | Putative Function in AAL Toxin Biosynthesis |

| ALT1 | Polyketide Synthase (PKS) | Synthesis of the polyketide backbone. mdpi.comoup.comnih.gov |

| ALT2 | Cytochrome P450 Monooxygenase | Modification of the polyketide intermediate. mdpi.comoup.com |

| ALT3 | Aminotransferase | Addition of an amino group. mdpi.comoup.com |

| ALT6 | Short-chain Dehydrogenase/Reductase | Reduction reactions during synthesis. mdpi.comoup.com |

| ALT13 | Zn(II)2Cys6 Transcription Factor | Regulation of gene expression within the cluster. mdpi.comoup.com |

Chromosomal Localization of Biosynthetic Genes (e.g., Accessory Chromosomes)

A fascinating aspect of AAL toxin genetics is the location of the biosynthetic gene cluster on a conditionally dispensable chromosome (CDC). nih.govasm.org In the tomato pathotype of A. alternata, the ALT genes reside on a small chromosome of approximately 1.0 Mb. mdpi.comasm.org These accessory chromosomes are not essential for the fungus's survival but carry genes that confer specific advantages, such as pathogenicity. researchgate.net The presence of these genes on a CDC suggests the potential for horizontal transfer of this pathogenicity-conferring chromosome between different strains of A. alternata, which could be a mechanism for the emergence of new pathogenic variants. nih.govasm.org

Precursor Incorporation and Metabolic Pathways

The biosynthesis of the AAL toxin molecule involves the incorporation of specific precursor molecules. Studies using labeled precursors have shown that glycine (B1666218) and the methyl group of methionine are directly incorporated into the AAL toxin structure. nih.gov The oxygen atoms in the tricarboxylic acid moieties of the toxin are derived from water, while the hydroxyl groups on the lipid backbone originate from molecular oxygen. mdpi.comnih.gov

Comparative Biosynthesis: AAL Toxins and Fumonisin Analogy

The biosynthetic pathways of AAL toxins and fumonisins, produced by Alternaria and Fusarium species respectively, exhibit remarkable parallels, suggesting a shared evolutionary origin. jst.go.jp Both are classified as sphinganine-analogue mycotoxins (SAMs) because their chemical structures mimic sphingoid bases, allowing them to interfere with sphingolipid metabolism in both plants and animals. oup.comnih.govnih.gov

The core of this analogy lies in their genetic and structural foundations. The biosynthesis for both toxin families begins with the creation of a long-chain aminopentol (B8107646) backbone, a process catalyzed by a highly reducing Type I polyketide synthase (PKS). oup.comresearchgate.net In the case of AAL toxins, this crucial enzyme is encoded by the ALT1 gene, which is located on a small, conditionally dispensable chromosome of about 1.0 Mb in the tomato pathotype of A. alternata. mdpi.comasm.org This PKS gene is a direct homolog to the FUM1 gene found in the fumonisin biosynthetic cluster of Fusarium verticillioides. researchgate.net

The functional equivalence of these genes has been experimentally verified through complementation studies. researchgate.netresearchgate.net When the FUM1 gene was deleted from a fumonisin-producing Fusarium strain, its ability to synthesize the mycotoxin was lost. researchgate.net However, introducing the ALT1 gene from A. alternata into this mutant restored fumonisin production, confirming that the PKS from the AAL toxin pathway can perform the foundational steps of fumonisin synthesis. researchgate.netresearchgate.net

Structurally, the key difference between the two toxin families is the degree of esterification with propane-1,2,3-tricarboxylic acid (PTCA). oup.com AAL toxins typically possess one PTCA side chain, whereas fumonisins have two. oup.comnih.gov Despite this difference, the shared backbone and mode of action underscore a deep biosynthetic relationship. jst.go.jp Precursor feeding studies have further illuminated the pathway, showing that glycine provides the amino group and the methyl groups are derived from methionine, while the hydroxyl groups on the backbone originate from molecular oxygen. acs.org

The table below summarizes the key analogies between the AAL toxin and fumonisin biosynthetic pathways.

| Feature | AAL Toxin Biosynthesis | Fumonisin Biosynthesis | Reference |

|---|---|---|---|

| Producing Fungus | Alternaria alternata f. sp. lycopersici | Fusarium spp. (e.g., F. verticillioides) | jst.go.jp |

| Core Enzyme | Polyketide Synthase (PKS) | Polyketide Synthase (PKS) | oup.com |

| Key PKS Gene | ALT1 | FUM1 | researchgate.net |

| Gene Cluster Location | ~1.0 Mb conditionally dispensable chromosome | Conserved gene cluster on a core chromosome | mdpi.comasm.org |

| Structural Backbone | Aminopentol long-chain base | Aminopentol long-chain base | oup.com |

| PTCA Moieties | One | Two | oup.comnih.gov |

| Functional Complementation | ALT1 can complement a FUM1 deletion mutant | FUM1 is the homolog of ALT1 | researchgate.netresearchgate.net |

Biotransformation Mechanisms and Metabolites

The term "AAL toxin" refers to a family of closely related metabolites produced by the fungus, rather than a single compound. nih.gov These various forms, or congeners, arise directly from fungal biosynthesis and are not artifacts of the isolation process. unb.br The primary AAL toxins are designated as TA, TB, TC, TD, and TE, with each existing as a pair of regioisomers. unb.brresearchgate.net

This compound is structurally very similar to AAL Toxin TA, the most abundant and toxic variant, but notably lacks a hydroxyl group at the C5 position of its aminopentol backbone. unb.brnih.gov The fungus also produces acetylated versions of these toxins. For instance, AAL Toxin TD is the N-acetylated form of AAL Toxin TB, and AAL Toxin TE is the N-acetylated form of AAL Toxin TC. unb.brnih.gov This pattern of hydroxylation and acetylation represents the primary biotransformation mechanisms employed by A. alternata to generate the suite of AAL toxin metabolites. Isotopic labeling studies have revealed marked differences in enrichment patterns among the various AAL toxins, which suggests a complex biosynthetic network rather than a simple sequential pathway where one toxin is converted to the next. acs.org

Beyond the metabolites produced by the fungus itself, biotransformation also occurs within affected plant tissues. By inhibiting the enzyme ceramide synthase, AAL toxins disrupt sphingolipid metabolism. nih.govnih.gov This enzymatic blockage leads to the accumulation of upstream precursors, namely the free sphingoid bases sphinganine (B43673) and phytosphingosine, which then act as signaling molecules to trigger programmed cell death. nih.goviastate.edu Furthermore, treatment of sensitive tomato leaves with AAL toxins results in the accumulation of other metabolic compounds, including ethanolamine (B43304) (EA) and phosphoethanolamine (PEA), indicating a broader disruption of amine metabolism. nih.govfrontiersin.org While plants can also detoxify some Alternaria toxins by conjugating them with glucose or sulfate, specific data on such modifications for this compound is not extensively documented. nih.govresearchgate.net

The table below outlines the key known metabolites related to this compound.

| Metabolite | Relationship to this compound | Reference |

|---|---|---|

| AAL Toxin TA | Structural analogue; contains an additional hydroxyl group at C5. | unb.br |

| AAL Toxin TC | Structural analogue; lacks hydroxyl groups at C4 and C5. | unb.br |

| AAL Toxin TD | The N-acetylated form of AAL Toxin TB. | unb.br |

| AAL Toxin TE | The N-acetylated form of AAL Toxin TC. | unb.br |

| Sphinganine | Accumulates in plant tissue due to inhibition of ceramide synthase by AAL toxins. | nih.goviastate.edu |

| Phytosphingosine | Accumulates in plant tissue due to inhibition of ceramide synthase by AAL toxins. | nih.goviastate.edu |

| Ethanolamine (EA) | Accumulates in AAL toxin-treated plant tissue. | nih.govfrontiersin.org |

| Phosphoethanolamine (PEA) | Accumulates in AAL toxin-treated plant tissue. | nih.govfrontiersin.org |

Molecular and Cellular Mechanisms of Aal Toxin Tb1 Action

General Overview of AAL Toxin Family Mechanisms

AAL toxins, including the TB1 isoform, are a group of mycotoxins produced by the pathogenic fungus Alternaria alternata f. sp. lycopersici, the causative agent of stem canker disease in tomato plants. mdpi.comnih.gov These toxins belong to a class of compounds known as sphinganine-analogue mycotoxins (SAMTs) due to their structural resemblance to sphingoid bases like sphingosine (B13886) and sphinganine (B43673). mdpi.comoup.comfrontiersin.orgmdpi.com The fundamental mechanism of action for the AAL toxin family revolves around the disruption of sphingolipid metabolism, a critical pathway in both plants and animals. up.ac.zaresearchgate.netchemfaces.com This interference with a vital cellular process ultimately triggers a cascade of events leading to cell death. mdpi.commdpi.com Because of their structural and functional similarities, AAL toxins and another group of mycotoxins, the fumonisins, are often studied together and are collectively referred to as SAMs. oup.comfrontiersin.org

Primary Molecular Target Elucidation

The primary and most well-documented molecular target of AAL toxins is the enzyme ceramide synthase (EC 2.3.1.24), also known as sphinganine N-acyltransferase. up.ac.zanih.govcore.ac.uk This enzyme is located in the endoplasmic reticulum and plays a pivotal role in the de novo biosynthesis of sphingolipids. nih.gov Its main function is to catalyze the conversion of free sphingoid bases, such as sphinganine and phytosphingosine, into ceramides (B1148491). mdpi.com By specifically inhibiting this enzyme, AAL toxins effectively halt the production of complex ceramides, which are essential components of cell membranes and signaling molecules. mdpi.comnih.gov The inhibition of ceramide synthase is considered the central biochemical lesion responsible for the toxicity of AAL toxins and fumonisins. core.ac.uknih.gov

The inhibitory action of AAL toxin TB1 on ceramide synthase is a direct result of its molecular structure. The toxin's aminopentol (B8107646) backbone is structurally analogous to sphinganine, the natural substrate for the enzyme. oup.comfrontiersin.org This structural mimicry allows the toxin to function as a competitive inhibitor. mdpi.comup.ac.za It competes with the endogenous sphinganine and other sphingoid bases for the active site of ceramide synthase. up.ac.za When the toxin binds to the enzyme, it prevents the natural substrate from binding, thereby blocking the synthesis of ceramides. mdpi.com The effectiveness of this inhibition is a key determinant of the toxin's potency. core.ac.uk

Downstream Cellular Events and Signaling Pathways

A direct and measurable consequence of the inhibition of ceramide synthase by this compound is the significant accumulation of the enzyme's substrates. up.ac.za With the pathway to ceramide synthesis blocked, upstream metabolites, specifically free sphingoid bases and long-chain bases (LCBs), build up within the cell. mdpi.com Research has consistently shown that plant tissues and cells treated with AAL toxins exhibit a marked elevation in the concentrations of sphinganine and phytosphingosine, which are normally present at very low levels. mdpi.comnih.govnih.gov This disruption of sphingolipid homeostasis, characterized by the depletion of complex sphingolipids and the accumulation of LCBs, is a critical step in the toxin's mechanism of action. nih.govnih.gov

Table 1: Effect of this compound on Sphingolipid Metabolism

| Cellular State | Ceramide Synthase Activity | Sphingoid Base Levels (Sphinganine, Phytosphingosine) | Ceramide Levels |

|---|---|---|---|

| Normal (No Toxin) | Active | Low/Stable | Normal |

| This compound Present | Inhibited | High/Accumulated | Depleted |

The accumulation of free sphingoid bases is not a benign event. These molecules are not merely inert byproducts but are bioactive and, at elevated concentrations, act as signaling molecules that initiate programmed cell death (PCD), a form of controlled cellular suicide analogous to apoptosis in animals. mdpi.commdpi.com The buildup of these bases serves as a second messenger system that activates PCD transduction pathways. mdpi.com This AAL-toxin-induced PCD is characterized by hallmark features of apoptosis, including DNA laddering (fragmentation), compaction of nuclear DNA, and the formation of apoptotic-like bodies. frontiersin.orgnih.govnih.gov Studies have demonstrated that supplementing toxin-treated tissues with ceramide can prevent PCD, confirming that the imbalance in the ceramide-to-sphingoid base ratio is critical for triggering cell death. mdpi.comnih.gov This process is further influenced by other signaling molecules like ethylene (B1197577) and jasmonic acid, which can promote AAL-toxin-induced PCD by interfering with sphingolipid metabolism. mdpi.comfrontiersin.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ceramide |

| Ethylene |

| Jasmonic Acid |

| Phytosphingosine |

| Propane-1,2,3-tricarboxylic acid |

| Sphinganine |

Activation of PCD Transduction Pathways

This compound is a potent inducer of Programmed Cell Death (PCD) in susceptible plant cells. mdpi.com The toxin's structural similarity to sphinganine allows it to competitively inhibit the enzyme ceramide synthase. mdpi.comup.ac.za This inhibition disrupts the normal balance of sphingolipids, leading to the accumulation of free sphingoid bases like sphinganine and phytosphingosine. mdpi.comnih.gov These accumulated bases are believed to function as secondary messengers that activate PCD transduction pathways. mdpi.com

The manifestation of AAL toxin-induced PCD includes several hallmark features of apoptosis-like cell death, such as DNA laddering, chromatin condensation, and the formation of apoptotic-like bodies. nih.govfrontiersin.org The process is also linked to the activation of signaling molecules including reactive oxygen species (ROS), ethylene, and jasmonic acid, which promote the cell death cascade. mdpi.comnih.govfrontiersin.org Furthermore, transcription profiling in Arabidopsis thaliana has shown that genes responsive to ROS and ethylene are among the earliest to be upregulated following toxin exposure, suggesting an oxidative burst is a key early event in the activation of the cell death program. nih.gov

Role of Ceramide Signaling in Cell Fate Regulation

Ceramides and their precursors are critical bioactive compounds that act as second messengers in signaling processes that regulate cell fate, including survival and death. nih.govresearchgate.net this compound fundamentally alters ceramide signaling. By inhibiting ceramide synthase, the toxin causes a depletion of complex ceramides while simultaneously causing a buildup of their precursors, sphinganine and phytosphingosine. mdpi.comnih.gov

This imbalance is a critical determinant in triggering PCD. mdpi.com Research has shown that supplementing susceptible tomato leaves with ceramide can inhibit the PCD induced by the AAL toxin, highlighting the importance of the ceramide balance in maintaining cell viability. mdpi.comnih.gov In essence, the toxin-induced disruption shifts the cellular signaling environment from one that promotes survival to one that initiates cell death. The resistance to the toxin in certain tomato genotypes is conferred by the Asc-1 gene, which encodes a functional ceramide synthase, further underscoring this enzyme's central role in the toxin's mechanism. nih.gov

Interactions with Plant Metabolic Processes

The primary biochemical target of this compound is sphingolipid metabolism, but this disruption has cascading effects on other interconnected metabolic pathways.

Disruption of Sphingolipid Metabolism

The central mechanism of this compound's action is the disruption of sphingolipid metabolism. chemfaces.com AAL toxins are structural analogues of sphinganine, a key substrate in the biosynthesis of sphingolipids. mdpi.comfrontiersin.org This structural mimicry allows the toxin to act as a potent and competitive inhibitor of the enzyme sphinganine N-acyltransferase, more commonly known as ceramide synthase. up.ac.zanih.gov

Ceramide synthase is responsible for acylating sphingoid long-chain bases (like sphinganine and phytosphingosine) to form ceramides, which are the backbone of more complex sphingolipids. mdpi.comresearchgate.net By inhibiting this crucial step, this compound causes two major metabolic shifts:

A significant accumulation of free sphingoid long-chain bases, primarily sphinganine and phytosphingosine. nih.govnih.gov

A depletion of downstream complex sphingolipids. up.ac.zanih.gov

This disruption is the direct cause of the PCD and other cytotoxic effects observed in susceptible plants. nih.gov

| Component | Function in Healthy Cells | Effect of this compound |

| Sphinganine/Phytosphingosine | Precursors for ceramide synthesis, present at low levels. | Accumulates to toxic levels. nih.govnih.gov |

| Ceramide Synthase | Enzyme that converts sphinganine/phytosphingosine to ceramide. | Competitively inhibited. mdpi.comup.ac.za |

| Ceramides | Central molecules in sphingolipid metabolism; precursors for complex sphingolipids and signaling molecules. | Production is blocked, leading to depletion. nih.gov |

| Complex Sphingolipids | Essential components of cellular membranes. | Depleted due to lack of ceramide precursors. nih.gov |

Interference with Amine Metabolism (e.g., Ethanolamine (B43304), Phosphoethanolamine)

Research has indicated that this compound also interferes with amine metabolism. In susceptible tomato leaves treated with the toxin, an accumulation of two specific amines, ethanolamine (EA) and phosphoethanolamine (PEA), has been observed. mdpi.comnih.govfrontiersin.org This suggests a disruption in the pathways that would normally incorporate these molecules.

Further studies using radiolabeled EA showed that in toxin-treated leaf disks, the incorporation of ethanolamine into the phospholipid phosphatidylethanolamine (B1630911) was strongly inhibited. mdpi.comresearchgate.net This finding points to a potential secondary effect of the toxin on enzymes within the phospholipid pathway that utilize these amine-containing substrates. mdpi.comfrontiersin.org

| Amine Metabolite | Observed Effect in Toxin-Treated Susceptible Plants |

| Ethanolamine (EA) | Accumulates. researchgate.net |

| Phosphoethanolamine (PEA) | Accumulates. researchgate.net |

Phospholipid Pathway Involvement

The interference with amine metabolism directly implicates the phospholipid pathway as a secondary target of this compound's effects. mdpi.com The observed inhibition of ethanolamine's incorporation into phosphatidylethanolamine (PtdEA) suggests that one or more enzymes in this specific branch of phospholipid synthesis are affected. frontiersin.orgresearchgate.net While the primary target remains ceramide synthase, the resulting cellular toxicity and metabolic imbalance likely have pleiotropic effects, impacting other lipid metabolic pathways. The accumulation of EA and PEA could be a direct consequence of a bottleneck in phospholipid synthesis or a more indirect result of the widespread cellular stress and membrane disruption initiated by the primary insult to sphingolipid homeostasis. mdpi.comfrontiersin.org

Organellar Responses to this compound

The cellular toxicity of this compound, a sphinganine-analogue mycotoxin produced by Alternaria alternata f. sp. lycopersici, is mediated through its interaction with and disruption of several key organelles. nih.govfrontiersin.org The toxin's primary mechanism involves the inhibition of sphingolipid biosynthesis, a pathway crucial for the structural integrity and signaling functions of cellular membranes. nih.govresearchgate.net This interference triggers a cascade of events affecting the endoplasmic reticulum, mitochondria, and nucleus, ultimately leading to programmed cell death (PCD). frontiersin.orgnih.gov

Endoplasmic Reticulum: The Primary Target

The endoplasmic reticulum (ER) is the principal site of action for this compound. nih.gov AAL toxins are structural analogues of sphinganine and phytosphingosine, which are precursors in the sphingolipid biosynthetic pathway. nih.gov this compound specifically acts as a potent and competitive inhibitor of the ER-resident enzyme sphingosine N-acyltransferase, more commonly known as ceramide synthase. nih.govresearchgate.net

Ceramide synthase is responsible for the acylation of long-chain sphingoid bases like sphinganine to form dihydroceramide (B1258172) and ceramide. By inhibiting this enzyme, this compound effectively halts the synthesis of ceramides and more complex sphingolipids. nih.govgn1.link This disruption leads to two significant consequences: the accumulation of precursor sphinganine bases and the depletion of essential complex sphingolipids. nih.gov The accumulation of these precursors is itself cytotoxic, while the lack of complex sphingolipids compromises the integrity and function of cellular membranes, including the plasma membrane and the membranes of organelles. This disruption of ER homeostasis can induce ER stress, a condition linked to the activation of the unfolded protein response (UPR) by other toxins, although the specific UPR pathways triggered by this compound require further elucidation. core.ac.uknih.govmdpi.com

Mitochondrial Disruption

Mitochondria are also significant targets in AAL toxin-induced cytotoxicity. nih.gov While the precise molecular target within the mitochondria remains to be definitively identified, exposure to AAL toxins has been associated with mitochondrial dysfunction. nih.govresearchgate.net The disruption of sphingolipid metabolism is known to impact mitochondrial membrane integrity and function. Programmed cell death induced by AAL toxins involves mitochondrial-dependent pathways. Some host-specific toxins from Alternaria are known to affect mitochondrial oxidative phosphorylation. nih.gov Furthermore, other metabolites from the Alternaria genus have been shown to directly cause mitochondrial destruction. mdpi.com

Nuclear Alterations and Programmed Cell Death

The nucleus undergoes profound morphological and biochemical changes in response to AAL toxin exposure, which are characteristic of programmed cell death. nih.gov The signaling cascades initiated by the inhibition of ceramide synthase and subsequent disruption of cellular homeostasis converge on pathways that execute cell death. nih.govmdpi.com Research findings have documented several nuclear events in AAL toxin-treated cells, including:

Chromatin Condensation: A hallmark of apoptosis where the chromatin compacts into dense masses against the nuclear envelope. nih.gov

DNA Laddering: The internucleosomal cleavage of DNA by endonucleases, resulting in DNA fragments of distinct sizes. nih.gov

Formation of Apoptotic-like Bodies: The nucleus and cytoplasm vesiculate into membrane-bound bodies as the cell dismantles itself. nih.gov

These nuclear events are a downstream consequence of the initial disruption of sphingolipid metabolism in the endoplasmic reticulum.

Effects on the Golgi Apparatus and Plasma Membrane

The influence of AAL toxins extends to other components of the endomembrane system, such as the Golgi apparatus and the plasma membrane. frontiersin.org The Golgi complex is central to the processing and transport of lipids and proteins, and its function is intrinsically linked to the output of the endoplasmic reticulum. Disruption of sphingolipid synthesis by this compound would logically impair the function of the Golgi. While direct studies on this compound's effect on Golgi morphology are limited, other Alternaria toxins have been shown to cause the fusion of Golgi vesicles with the plasma membrane. nih.govnih.gov The depletion of complex sphingolipids also compromises the plasma membrane's structural integrity and signaling capacity, leading to increased electrolyte leakage. nih.gov

Research Findings on Organellar Responses to AAL Toxins

| Organelle | Observed Response to AAL Toxins (including TB1) | Biochemical/Morphological Consequence | Reference |

|---|---|---|---|

| Endoplasmic Reticulum | Inhibition of ceramide synthase (sphingosine N-acyltransferase). | Accumulation of sphinganine precursors; depletion of complex sphingolipids; induction of ER stress. | nih.govresearchgate.net |

| Mitochondria | Disruption of mitochondrial function and integrity. Implicated in toxin-induced programmed cell death. | Potential disruption of oxidative phosphorylation and triggering of apoptotic pathways. | nih.govresearchgate.netmdpi.com |

| Nucleus | Induction of changes characteristic of programmed cell death. | Chromatin condensation, DNA laddering, formation of apoptotic-like bodies. | nih.gov |

| Golgi Apparatus | General effects noted for Alternaria toxins. Function is indirectly impaired by disruption of sphingolipid synthesis. | Potential for altered vesicle trafficking and fusion with the plasma membrane. | nih.govfrontiersin.orgnih.gov |

| Plasma Membrane | Compromised integrity due to depletion of sphingolipids. | Increased cellular electrolyte leakage. | nih.gov |

Host Pathogen Interactions and Plant Responses to Aal Toxin Tb1

Pathogenicity and Virulence Factors in Alternaria alternata f. sp. lycopersici

Alternaria alternata f. sp. lycopersici is the causal agent of stem canker in susceptible tomato (Lycopersicon esculentum) cultivars. The pathogenicity of this fungus is intrinsically linked to its production of AAL toxins, which are low molecular weight secondary metabolites that act as key virulence factors. These toxins are host-specific, meaning they are toxic only to certain genotypes of the host plant, and are essential for the fungus to cause disease.

AAL toxins are a family of chemical compounds, with AAL Toxin TA and TB being the most biologically active analogs. AAL Toxin TB itself is a mixture of two structural isomers, TB1 and TB2. The production of these toxins by the fungus is a primary determinant of its ability to infect and cause necrotic lesions on susceptible tomato plants. Fungal isolates that are deficient in AAL toxin production are non-pathogenic, highlighting the critical role of these toxins in the disease process. The toxins induce symptoms characteristic of the stem canker disease, including leaf necrosis and cankers on the stem.

The virulence of A. alternata f. sp. lycopersici is therefore largely dependent on the secretion of these toxins, which disrupt cellular processes in the host plant, leading to cell death and allowing the necrotrophic fungus to colonize the dead tissue.

Genetic Determinants of Plant Susceptibility and Resistance

The outcome of the interaction between tomato plants and A. alternata f. sp. lycopersici is largely determined by the genetic makeup of the host. A single genetic locus, the Asc gene, is the primary determinant of susceptibility or resistance to both the fungus and its AAL toxins.

The Asc Gene Locus and Its Alleles

Resistance and susceptibility to AAL toxins in tomato are controlled by the Asc (Alternaria stem canker) gene locus. This locus has two primary alleles: Asc (or Asc-1) and asc. The presence of at least one dominant Asc allele confers resistance to the AAL toxins and, consequently, to the pathogen. Plants with the genotypes Asc/Asc or Asc/asc are resistant.

Conversely, tomato plants that are homozygous for the recessive allele, with the genotype asc/asc, are susceptible to the toxic effects of AAL toxins and are thus susceptible to infection by A. alternata f. sp. lycopersici. In susceptible genotypes, the toxins trigger a cascade of events leading to programmed cell death (PCD). The Asc-1 gene is homologous to genes found in a wide range of eukaryotes, from yeast to humans, and is involved in sphingolipid metabolism. Specifically, it is believed to encode a component of ceramide synthase, an enzyme that is inhibited by AAL toxins. In resistant plants, the Asc-1 protein is functional and able to overcome the inhibitory effects of the toxin, thus preventing the disruption of sphingolipid biosynthesis and subsequent cell death.

Mutations in the Asc1 gene, such as a two-nucleotide deletion, have been identified in susceptible tomato cultivars and are responsible for their sensitivity to the AAL-toxin.

Genetic Modifiers of Toxin Sensitivity (e.g., FBR41)

While the Asc locus is the primary determinant of resistance, other genetic factors can modify the level of sensitivity to AAL toxins. One such modifier is the FBR41 (Fumonisin B1 Resistant41) gene. Overexpression of the FBR41 gene in AAL-toxin sensitive tomato plants has been shown to enhance their resistance to the toxin and to Alternaria stem canker.

The mechanism by which FBR41 confers increased resistance involves the modulation of sphingolipid metabolism. Plants overexpressing FBR41 accumulate lower levels of free sphingoid bases, such as sphinganine (B43673) and phytosphingosine, upon treatment with AAL-toxin. The accumulation of these precursors is a key step in the induction of PCD by the toxin. By reducing this accumulation, FBR41 helps to alleviate the toxic effects of AAL Toxin TB1 and enhances the plant's resilience to the pathogen.

Molecular Basis of Induced Plant Cell Death

This compound induces programmed cell death (PCD) in susceptible tomato plants by disrupting sphingolipid metabolism. AAL toxins are structural analogs of sphinganine and phytosphingosine, which are precursors in the biosynthesis of sphingolipids. The primary molecular target of AAL toxins is the enzyme ceramide synthase, which is responsible for the acylation of long-chain sphingoid bases to form ceramides (B1148491).

In susceptible (asc/asc) tomato plants, this compound inhibits ceramide synthase activity. This inhibition leads to two critical downstream effects: a depletion of complex sphingolipids, which are essential components of cellular membranes, and an accumulation of free long-chain sphingoid base precursors. The accumulation of these free sphingoid bases is a key signaling event that triggers a PCD cascade.

This induced cell death exhibits features of apoptosis-like processes in plants, including DNA laddering and the formation of apoptotic-like bodies. The signaling pathway leading to cell death involves the production of reactive oxygen species (ROS) and the activation of signaling molecules such as ethylene (B1197577) and jasmonic acid. Ultimately, the controlled dismantling of the cell provides a source of nutrients for the necrotrophic pathogen. In contrast, resistant (Asc/Asc) plants possess a functional ceramide synthase that is not inhibited by the toxin, thereby preventing the disruption of sphingolipid metabolism and averting cell death.

Elicitation of Plant Defense Responses

Upon perception of this compound, even in resistant plants to some extent, a range of defense responses can be triggered. These responses are part of the plant's innate immune system and are aimed at limiting the proliferation of the pathogen. The interaction of the toxin with plant cells can lead to the production of signaling molecules that activate downstream defense pathways.

Key signaling molecules involved in the response to AAL toxins include reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), and the plant hormone ethylene. An oxidative burst, characterized by a rapid increase in ROS production, is one of the early responses to the toxin. This not only contributes to the cell death process in susceptible plants but can also act as a signal to activate defenses in surrounding cells.

The signaling pathways mediated by salicylic acid (SA) and jasmonic acid (JA) are also implicated in the plant's response to AAL toxins. These hormonal pathways are central to the regulation of plant immunity against different types of pathogens. The interplay between these signaling molecules determines the nature and intensity of the defense response mounted by the plant.

Systemic Acquired Resistance Induction

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum resistance that is activated throughout the plant following an initial localized infection. The induction of SAR is typically associated with the accumulation of salicylic acid and the expression of pathogenesis-related (PR) genes.

Phytohormone Signaling (e.g., Jasmonic Acid, Ethylene Pathways)

This compound profoundly influences plant signaling pathways, particularly those mediated by the phytohormones jasmonic acid (JA) and ethylene (ET), which are central to plant defense and programmed cell death (PCD). Research indicates a complex interplay between these pathways in response to the toxin, ultimately contributing to the development of disease symptoms.

The JA signaling pathway plays a positive role in AAL toxin-induced PCD. nih.gov Studies using tomato mutants have demonstrated that both JA biosynthesis and signaling are necessary for the full manifestation of toxin-induced cell death. nih.gov The perception of JA through its receptor, JAI1, is critical in this process. nih.gov Impairment of JA perception leads to a reduction in cell death initiated by the toxin. nih.gov This suggests that the JA signaling cascade is a key component in mediating the plant's susceptibility to this compound. nih.gov

The ethylene signaling pathway is also indispensable for AAL toxin-induced PCD. nih.gov In tomato leaves, the toxin triggers the expression of several ET-related genes. nih.gov Furthermore, studies in Nicotiana umbratica have shown that AAL toxin-triggered cell death is dependent on mitogen-activated protein (MAP) kinase cascades that are responsible for ethylene synthesis. researchgate.net Specifically, the MAP kinase kinase MEK2, which acts upstream of salicylic acid-induced protein kinase (SIPK) and wound-induced protein kinase (WIPK), is required for this process. researchgate.net

Crosstalk between the JA and ET pathways is evident in the response to this compound, with the JA pathway appearing to function upstream of ethylene biosynthesis. nih.gov In JA-insensitive tomato mutants, the expression of ET biosynthetic genes is reduced, and this can be restored by the application of JA. nih.gov However, JA treatment does not restore the expression of ET-responsive genes in ET-insensitive mutants, indicating that ET signaling acts downstream of JA in the toxin-induced PCD cascade. nih.gov This hierarchical signaling network underscores the coordinated manner in which these phytohormone pathways contribute to the plant's response to this compound. nih.gov

Table 1: Influence of this compound on Phytohormone Signaling Components

| Signaling Pathway | Component | Plant Species | Observed Effect | Reference |

|---|---|---|---|---|

| Jasmonic Acid | JAI1 Receptor | Solanum lycopersicum (Tomato) | Essential for perception of JA and subsequent toxin-induced PCD. | nih.gov |

| Ethylene | ACS2 (ACC synthase 2) | Solanum lycopersicum (Tomato) | Upregulation of gene expression following toxin treatment. | researchgate.net |

| Ethylene | ACO1 (ACC oxidase 1) | Solanum lycopersicum (Tomato) | Upregulation of gene expression following toxin treatment. | nih.gov |

| Ethylene | ETR4 (Ethylene receptor 4) | Solanum lycopersicum (Tomato) | Upregulation of gene expression following toxin treatment. | nih.gov |

| Ethylene | ERF1 (Ethylene response factor 1) | Solanum lycopersicum (Tomato) | Upregulation of gene expression following toxin treatment. | nih.gov |

| MAP Kinase | MEK2 | Nicotiana umbratica | Required for AAL toxin-triggered cell death; acts upstream of SIPK and WIPK. | researchgate.net |

| MAP Kinase | SIPK | Nicotiana umbratica | Involved in ET biosynthesis and required for AAL toxin-induced cell death. | researchgate.net |

| MAP Kinase | WIPK | Nicotiana umbratica | Involved in ET biosynthesis and required for AAL toxin-induced cell death. | researchgate.net |

Differential Phytotoxic Responses Across Plant Species and Genotypes

The phytotoxicity of this compound exhibits a notable degree of specificity, with responses varying significantly across different plant species and even among genotypes within the same species. This differential sensitivity is a key factor in the host range of the toxin-producing fungus, Alternaria alternata f. sp. lycopersici.

The primary target and most susceptible host for AAL toxins is the tomato (Solanum lycopersicum). nih.gov However, susceptibility is largely dependent on the plant's genotype. nih.gov Tomato cultivars that are homozygous for the recessive asc allele are highly sensitive to the toxin, developing characteristic necrotic lesions. nih.gov In contrast, cultivars carrying the dominant Asc-1 gene exhibit resistance to the toxin and the pathogen. nih.gov This gene is a homolog of the yeast longevity assurance gene 1 (LAG1) and is involved in ceramide synthesis. nih.gov

Beyond tomatoes, AAL toxins have been shown to be phytotoxic to a range of other plant species, particularly broadleaf weeds. nih.gov Species such as jimsonweed (Datura stramonium) and black nightshade (Solanum nigrum) are sensitive to the toxin. researchgate.net This has led to the consideration of AAL toxins as potential natural herbicides. mdpi.com Conversely, many monocotyledonous crops, including maize and wheat, are tolerant to this compound. nih.gov

The differential response to this compound is also observed within the Nicotiana genus. nih.gov While most Nicotiana species are resistant to the toxin, some, such as Nicotiana umbratica, have been identified as being sensitive. researchgate.netnih.gov This sensitivity in Nicotiana is also mediated by a single codominant locus, similar to the Asc-1 gene in tomato. nih.gov However, even among toxin-sensitive Nicotiana genotypes, the response to the pathogen can vary, with some exhibiting resistance to fungal infection despite their sensitivity to the toxin. nih.gov This suggests the presence of additional resistance mechanisms independent of toxin sensitivity. nih.gov

Table 2: Comparative Phytotoxicity of this compound Across Different Plant Species and Genotypes

| Plant Species | Genotype/Cultivar | Response to this compound | Effective Concentration | Reference |

|---|---|---|---|---|

| Solanum lycopersicum (Tomato) | Susceptible (asc/asc) | High sensitivity, necrosis | - | nih.gov |

| Solanum lycopersicum (Tomato) | Resistant (Asc/Asc) | Tolerant | - | nih.gov |

| Datura stramonium (Jimsonweed) | Not specified | Sensitive, soft rot | 1.56 µg/mL | researchgate.net |

| Solanum nigrum (Black Nightshade) | Not specified | Sensitive, soft rot | 0.01 µg/mL | researchgate.net |

| Zea mays (Maize) | Not specified | Tolerant | - | nih.gov |

| Triticum aestivum (Wheat) | Not specified | Tolerant | - | nih.gov |

| Nicotiana umbratica | SAM-sensitive | Susceptible | - | researchgate.netnih.gov |

| Nicotiana spegazzinii | SAM-sensitive | Toxin sensitive, pathogen resistant | - | nih.gov |

| Nicotiana acuminata var. acuminata | SAM-sensitive | Toxin sensitive, pathogen resistant | - | nih.gov |

| Nicotiana bonariensis | SAM-sensitive | Toxin sensitive, pathogen resistant | - | nih.gov |

| Nicotiana langsdorffii | SAM-sensitive | Toxin sensitive, pathogen resistant | - | nih.gov |

Structural Activity Relationship Sar Studies of Aal Toxin Tb1 and Congeners

Isomeric Relationships within the AAL Toxin Family (TA, TB, TC, TD, TE)

The AAL toxin family consists of five main groups: TA, TB, TC, TD, and TE. Each of these exists as a pair of regioisomers, differing in the esterification position of a propane-1,2,3-tricarboxylic acid (PTCA) moiety on the aminopolyol backbone, specifically at either the C-13 or C-14 hydroxyl group. encyclopedia.pubnih.govunb.br

The primary structural differences among these groups lie in the hydroxylation pattern of the long-chain amino alcohol backbone and the nature of the nitrogen functional group. encyclopedia.pubnih.gov

AAL Toxin TA is considered the parent compound, characterized by a fully hydroxylated backbone. nih.gov

AAL Toxin TB lacks the hydroxyl group at the C-5 position of the backbone compared to TA. iastate.eduunb.br

AAL Toxin TC is distinguished by the absence of hydroxyl groups at both the C-4 and C-5 positions. iastate.eduunb.br

AAL Toxin TD is the N-acetylated derivative of TB. unb.br

AAL Toxin TE is the N-acetylated form of TC. unb.br

These structural variations lead to significant differences in their biological activity. nih.gov

| Toxin | Structural Difference from TA | Regioisomers |

| TA | - | TA1 (C-13 ester), TA2 (C-14 ester) |

| TB | Lacks C-5 hydroxyl group | TB1 (C-13 ester), TB2 (C-14 ester) |

| TC | Lacks C-4 and C-5 hydroxyl groups | TC1 (C-13 ester), TC2 (C-14 ester) |

| TD | Lacks C-5 hydroxyl group, N-acetylated | TD1 (C-13 ester), TD2 (C-14 ester) |

| TE | Lacks C-4 and C-5 hydroxyl groups, N-acetylated | TE1 (C-13 ester), TE2 (C-14 ester) |

Influence of Specific Functional Groups on Biological Activity

SAR studies have revealed that specific functional groups are critical for the biological activity of AAL toxins.

The free primary amine group is essential for toxicity. encyclopedia.pubnih.gov Acetylation of this group, as seen in the TD and TE toxins, results in a significant reduction in phytotoxicity, with their activity being over 100 times lower than that of the non-acetylated TA form. unb.brmdpi.com This suggests that the positive charge of the protonated amine at physiological pH is crucial for the interaction with the target enzyme, ceramide synthase.

The hydroxylation pattern of the aminopolyol backbone also plays a significant role in determining the level of toxicity. The removal of the hydroxyl group at C-5 to form TB, and further removal of the C-4 hydroxyl to form TC, leads to a decrease in biological activity compared to TA. iastate.edumdpi.com Specifically, the toxicity of TC is lower than TA but higher than the acetylated TD and TE congeners. mdpi.com TA and TB analogs exhibit 30–400 times higher activity than the TC, TD, and TE forms. frontiersin.org

The tricarballylic acid (PTCA) side chains are another important feature. AAL toxins have one PTCA side chain, which distinguishes them from the structurally similar fumonisins that possess two. nih.govoup.com

Synthetic Approaches for SAR Elucidation

The total synthesis of AAL toxins and their analogs has been a key strategy for elucidating their SAR. These synthetic efforts allow for the creation of specific structural modifications that are not readily accessible through derivatization of the natural products.

One notable approach involved the development of two alternative synthetic routes for the "left-half" segment of the molecule. researchgate.net This was followed by an efficient condensation with the "right-half" segment and subsequent deoxygenation to achieve the total synthesis of AAL-toxin TA1. researchgate.net Such synthetic routes have paved the way for the preparation of various AAL-toxin analogs, which are invaluable for detailed SAR studies. researchgate.net The synthesis of these complex molecules often involves multiple steps, including the creation of the polyketide backbone and the stereoselective introduction of functional groups. rsc.orgacs.org

Development of AAL Toxin Analogues for Research Purposes

The development of synthetic AAL toxin analogues serves multiple research purposes. These analogues are crucial tools for investigating the precise molecular interactions between the toxin and its target, ceramide synthase. By systematically altering different parts of the molecule, researchers can map the pharmacophore and identify the key structural features required for potent inhibition.

Furthermore, the creation of analogues with modified properties, such as altered lipophilicity or stability, can aid in studying the uptake, transport, and metabolism of these toxins in biological systems. This knowledge is not only fundamental to understanding their mechanism of action but also for exploring their potential as natural herbicides. chemfaces.comchemfaces.comresearchgate.net The ability to synthesize a range of analogues allows for the exploration of compounds that may retain high phytotoxicity against target weeds while exhibiting reduced toxicity to non-target organisms. iastate.edu

Advanced Research Methodologies for Aal Toxin Tb1 Analysis

Extraction and Purification Techniques for AAL Toxins from Biological Matrices

The initial and most critical step in the analysis of AAL toxins is their efficient extraction from the sample matrix, followed by purification to remove interfering compounds. The choice of method depends heavily on the nature of the biological matrix, such as fungal cultures or contaminated food products.

AAL toxins are often produced by growing the fungus Alternaria alternata f. sp. lycopersici on solid media like rice or corn. iastate.edunih.gov A common laboratory-scale extraction procedure from fungal cultures involves a multi-step solvent extraction. iastate.edu For instance, rice cultures are first pre-extracted with chloroform (B151607) to remove lipids. iastate.edu The lipid-free residue is then extracted multiple times with a methanol (B129727)/water mixture (e.g., 40:60 v/v). iastate.edu

For purification, column chromatography is extensively used. An effective method involves applying the aqueous extract to an Amberlite XAD-2 resin column, which retains the toxins. iastate.educhemfaces.comchemfaces.com The toxins are then eluted with methanol. iastate.edu Further purification can be achieved using solid-phase extraction (SPE) cartridges, such as C18, which is a common choice for cleaning up aqueous extracts. chemfaces.comchemfaces.com For food matrices like juices and wine, samples may be diluted and extracted using diatomaceous earth SPE cartridges. nih.govresearchgate.net The final eluate is typically evaporated to dryness and reconstituted in a solvent compatible with subsequent chromatographic analysis. mdpi.com

| Matrix | Extraction Solvent/Method | Purification Technique | Reference |

|---|---|---|---|

| Fungal Rice Culture | Initial chloroform extraction (lipids removal), followed by methanol/water (40:60 v/v) extraction. | Amberlite XAD-2 resin column chromatography, followed by reverse-phase C18 flash column chromatography. | iastate.edu |

| Fungal Corn Culture | Aqueous extraction. | Amberlite XAD-2 resin, silica (B1680970) gel separation, and C18 solid-phase extraction (SPE) clean-up. | chemfaces.comchemfaces.com |

| Tomato, Citrus, and White Wine Juices | Dilution with sodium hydrogen carbonate buffer. | Diatomaceous earth solid phase extraction cartridge. | nih.govresearchgate.netresearchgate.net |

| General Food Samples | Methanol/ethyl acetate (B1210297) (75/25, v/v) elution from SPE. | Solid-Phase Extraction (SPE) with hydrophilic-modified styrene (B11656) polymer cartridges. | mdpi.comwur.nlsigmaaldrich.com |

Chromatographic Separation Methods

Chromatography is essential for separating AAL Toxin TB1 from its isomers (e.g., TA1, TA2, TB2) and other co-extracted compounds, ensuring accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analytical separation of AAL toxins. researchgate.net Reversed-phase HPLC is particularly common, utilizing columns with nonpolar stationary phases, such as C18. iastate.eduwur.nlsigmaaldrich.com The separation of various Alternaria toxins, which differ in polarity, can be challenging. nih.govresearchgate.net Researchers have tested several types of HPLC columns, including XSelect HSS T3, Atlantis T3, and Cortex T3, to achieve optimal separation. mdpi.com

The mobile phase typically consists of a buffered aqueous solution and an organic modifier like methanol or acetonitrile. mdpi.comresearchgate.net For example, a gradient elution using aqueous ammonium (B1175870) acetate buffered at pH 8.0 and methanol has been shown to successfully separate multiple Alternaria toxins. mdpi.com In some methods, pre-column derivatization with reagents like o-phthaldialdehyde (OPA) is employed to create fluorescent derivatives, which enhances detection sensitivity, especially for fluorescence detectors. chemfaces.comchemfaces.com An isocratic HPLC system with OPA derivatization has been developed to separate the structural isomers of TA and TB toxins within a 24-minute analysis time. chemfaces.comchemfaces.com

| HPLC Column | Mobile Phase | Detection Method | Key Finding | Reference |

|---|---|---|---|---|

| Waters XSelect HSS T3 (100 mm × 2.1 mm, 2.5 µm) | Gradient of aqueous ammonium acetate (pH 8.0) and methanol. | Mass Spectrometry (MS/MS) | Enabled separation of all analytes without pre-column derivatization. | mdpi.com |

| C-18 core-shell | Methanol and 50 mM ammonium formate (B1220265) buffer (pH 3.0). | Mass Spectrometry (MS/MS) | Achieved sufficient separation of five Alternaria toxins and citrinin. | wur.nlsigmaaldrich.com |

| Acquity HSS C18 | 0.1 mM ammonium carbonate and methanol. | Mass Spectrometry (MS/MS) | Used for the determination of Alternaria toxins in drinking water. | researchgate.net |

| Reversed-phase C18 | Isocratic system. | Fluorescence (with OPA derivatization) | Separated structural isomers of TA and TB toxins in under 24 minutes. | chemfaces.comchemfaces.com |

Historically, Thin-Layer Chromatography (TLC) was instrumental in the initial discovery and isolation of AAL toxins from the cell-free culture filtrates of A. alternata. unb.br In modern research, TLC serves as a rapid and cost-effective method for monitoring the purity of fractions during purification and for qualitative screening. iastate.eduunb.brresearchgate.net

Analytical silica TLC plates are commonly used for this purpose. unb.br After separation on the plate, the compounds can be visualized, for example, with ninhydrin, which reacts with the primary amine group in AAL toxins TA and TB to produce a colored spot. unb.br The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification by comparing it to a standard. unb.br While less quantitative than HPLC, TLC remains a valuable tool in the initial stages of toxin analysis. banglajol.info

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the structural elucidation and quantification of this compound. It is almost always coupled with a chromatographic separation technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the simultaneous quantification of this compound and other mycotoxins in complex matrices. nih.govresearchgate.net This technique couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. wur.nlsigmaaldrich.com Various atmospheric pressure ionization sources, including electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and atmospheric pressure photoionization (APPI), have been tested to achieve the best ionization efficiency for different toxins. nih.govresearchgate.netresearchgate.net

In a typical LC-MS/MS workflow, the toxin is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the mass of this compound (e.g., the [M+H]⁺ ion) is selected and fragmented, and specific product ions are monitored for quantification. massbank.eu This multiple reaction monitoring (MRM) mode provides excellent selectivity and minimizes matrix interference. ingenieria-analitica.com LC-MS/MS methods have been successfully developed and validated for analyzing AAL toxins in a variety of food products, including wine, fruit juices, and vegetable juices, with limits of detection often in the sub-μg/L range. nih.govresearchgate.netresearchgate.netresearchgate.net

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a key technique for the structural characterization of AAL toxins. unb.br In FAB-MS, the sample is mixed in a liquid matrix (like glycerol) and bombarded with a high-energy beam of neutral atoms, which causes the desorption and ionization of the analyte molecules with minimal fragmentation. researchgate.net

Positive ion FAB-MS was crucial in confirming the structure of AAL Toxin TB, which was proposed to be similar to AAL Toxin TA but lacking a hydroxyl group at the C5 position. chemfaces.comunb.br The spectra consistently showed ions corresponding to the protonated molecules ([M+H]⁺) of the various AAL toxin congeners, which allowed for the determination of their molecular weights. unb.br For instance, spectroscopic evidence from positive FAB mass spectra of fractions from fungal cultures consistently showed an ion at m/z 506, corresponding to the [M+H]⁺ ion for AAL Toxin TB. unb.br Furthermore, Continuous Flow Fast Atom Bombardment (CFFAB) has been noted for its high sensitivity in analyzing AAL toxins, with detection capabilities reaching the picomole range. nih.gov

Other Analytical Techniques for AAL Toxin Detection

While High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a primary tool for AAL toxin analysis, several other analytical techniques have been developed and applied for their detection and quantification. These methods offer alternative or complementary approaches, each with distinct principles and applications.

Thin-Layer Chromatography (TLC): Historically, TLC was one of the initial methods used to detect and isolate AAL toxins from fungal culture filtrates. unb.br This technique separates compounds based on their differential migration through a stationary phase (e.g., a silica gel plate) propelled by a mobile phase. After separation, the toxins can be visualized by spraying the plate with a reagent like p-anisaldehyde, which reveals the separated components as distinct spots. unb.br Though less sensitive and quantitative than modern chromatographic methods, TLC remains a valuable, low-cost tool for preliminary screening and purification.

Immunoassays: These methods utilize the high specificity of antibody-antigen interactions for detection. An indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) is a common format. researchgate.net In this setup, an antibody specific to the target toxin is used. The assay's sensitivity and specificity make it suitable for rapid screening of numerous samples. researchgate.netalwsci.com For instance, an indirect immunoassay was successfully used to determine the quantity of AAL toxins in cell culture filtrates. ucanr.edu Immunoassays can be highly sensitive, cost-effective, and adapted for high-throughput screening, making them valuable for monitoring toxins in various matrices like food products. researchgate.netalwsci.com

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates charged molecules in a narrow capillary under the influence of an electric field. taylorfrancis.com It offers advantages such as short analysis times, high separation efficiency, and minimal sample consumption (often in the nanoliter range). nih.govsciex.com Different modes of CE, including Capillary Zone Electrophoresis (CZE), can be applied to analyze a wide range of biomolecules and toxins. taylorfrancis.commdpi.com While specific applications for this compound are less documented than for HPLC, CE's proven capability in separating other mycotoxins and complex biological mixtures suggests its potential as a powerful alternative or complementary technique. nih.govsciex.com

Biosensors: Emerging biosensor technologies represent a frontier in toxin detection, offering the potential for rapid, portable, and on-site analysis. alwsci.comnih.gov These devices convert a biological recognition event into a measurable signal. mdpi.com

Immunosensors: A type of biosensor that uses antibodies as the recognition element to detect a specific antigen, such as a toxin. nih.govnih.gov They are designed for specificity and can be integrated into portable devices for field tests. nih.gov

Aptasensors: These utilize aptamers—short, single-stranded DNA or RNA sequences—as the recognition element instead of antibodies. nih.gov

Nano-biosensors: Recent advancements incorporate nanomaterials, such as zinc oxide nanoparticles, to enhance the sensitivity and efficiency of detection, as demonstrated for other mycotoxins like aflatoxin B1. azosensors.com

The table below summarizes these alternative analytical techniques.

Table 1: Comparison of Other Analytical Techniques for AAL Toxin Detection

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Differential migration of solutes on a stationary phase. unb.br | Low cost, simple, useful for purification. unb.br | Lower sensitivity and quantification capability compared to HPLC; primarily for screening. |

| Immunoassays (e.g., ELISA) | Specific antibody-antigen binding. ucanr.edunih.gov | High sensitivity and specificity, cost-effective, suitable for high-throughput screening. researchgate.netalwsci.com | Cross-reactivity with structurally similar compounds can occur; requires specific antibody development. |

| Capillary Electrophoresis (CE) | Separation of charged molecules in an electric field within a capillary. taylorfrancis.com | High resolution and efficiency, short analysis times, very small sample volume required. nih.govsciex.com | Can be sensitive to matrix effects; less commonly applied for AAL toxins than HPLC. |

| Biosensors | Conversion of a biological recognition event into a measurable signal. mdpi.com | Rapid, portable, potential for on-site and continuous monitoring. alwsci.comnih.gov | Reusability can be a challenge; may require sample pretreatment. europa.eu |

Challenges and Future Directions in Analytical Method Development

The analysis of this compound, especially in complex matrices like food and environmental samples, presents several analytical challenges. Addressing these issues is crucial for accurate risk assessment and is a key focus of future research.

Key Analytical Challenges:

Matrix Effects: Complex sample matrices, such as those from tomato products or fruit juices, contain numerous compounds that can interfere with analysis. researchgate.netresearchgate.net In mass spectrometry-based methods, this can lead to ion suppression or enhancement, affecting the accuracy and sensitivity of quantification. researchgate.netresearchgate.net

Co-occurrence of Mycotoxins: AAL toxins often co-occur with other mycotoxins, including different AAL toxin analogues (e.g., TA, TC) and structurally similar compounds like fumonisins. europa.euresearchgate.net Developing methods capable of simultaneously extracting and separating these toxins, which may have widely different polarities, is a significant challenge. europa.euresearchgate.net

Analyte Stability: Some mycotoxins can be unstable during sample extraction and cleanup procedures, leading to poor recoveries and inaccurate quantification. researchgate.netresearchgate.net

Lack of Certified Reference Materials (CRMs): The availability of CRMs is essential for method validation and ensuring the accuracy and comparability of data between laboratories. While standards for some major Alternaria toxins are available, the lack of CRMs for a wider range of analogues, including modified or "masked" forms, hinders comprehensive analysis.

The table below outlines some of these significant challenges and the strategies being explored to overcome them.

Table 2: Summary of Analytical Challenges and Future Solutions

| Challenge | Description | Future Directions & Potential Solutions |

|---|---|---|

| Matrix Interference | Co-extracted compounds from the sample matrix affect analyte signal, causing inaccurate quantification. researchgate.net | Development of more selective sample preparation techniques (e.g., immunoaffinity columns); use of matrix-matched calibrants; application of stable isotope-labeled internal standards. researchgate.net |

| Multi-Toxin Analysis | Difficulty in simultaneously extracting and analyzing multiple mycotoxins with diverse chemical properties from a single sample. europa.eu | Development of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) multi-methods; exploring advanced chromatographic columns with different selectivities. researchgate.netresearchgate.net |

| Analyte Stability | Degradation of toxins during sample processing leads to underestimation of contamination levels. researchgate.net | Optimization of extraction conditions (e.g., pH, solvent, temperature) to minimize degradation; development of faster, single-step extraction protocols. researchgate.net |

| Availability of Standards | Limited commercial availability of certified reference materials for all relevant AAL toxin analogues. | In-house synthesis of analytical standards; production of new certified reference materials; international collaboration to establish reference standards. researchgate.net |

Future Directions:

The future of AAL toxin analysis is moving towards the development of more comprehensive, rapid, and field-deployable methods. A primary goal is the creation of validated multi-analyte methods capable of simultaneously quantifying AAL toxins, their various analogues, and other co-occurring mycotoxins like fumonisins in diverse food matrices. researchgate.net

There is a significant push towards miniaturization and automation. Technologies like lab-on-a-chip devices that integrate sample preparation and detection onto a single microfluidic chip could enable rapid, high-throughput analysis with reduced reagent consumption. alwsci.com Furthermore, the development and validation of advanced biosensors, including nano-biosensors, hold promise for real-time, on-site detection, which is critical for food safety monitoring at various points in the supply chain. azosensors.comasm.org Continued research into stable isotope dilution assays and the synthesis of new internal standards will also be vital for overcoming matrix effects and improving the accuracy of quantitative methods. researchgate.net

Q & A

Q. What experimental methodologies are recommended for structural characterization of AAL Toxin TB1?

To confirm the identity of this compound, combine spectroscopic techniques (e.g., NMR, HRMS) with chromatographic analysis (e.g., HPLC, TLC). For novel derivatives, include X-ray crystallography or comparative spectral databases to resolve hydroxyl and carboxyl group configurations. Structural differences (e.g., hydroxyl vs. carboxyl groups in TB1 vs. TB2) significantly influence bioactivity, necessitating rigorous purity assessments via elemental analysis and reproducibility in synthesis protocols .

Q. How can researchers ensure reproducibility in studies involving this compound?

Document experimental conditions exhaustively: solvent systems, temperature, and purification steps (e.g., recrystallization solvents, column chromatography parameters). Use standardized reference materials for instrumental calibration. Publish detailed protocols in the main text or supplementary materials, adhering to guidelines that limit primary data to five compounds per study, with extended datasets in supplementary files .

Q. What are the key challenges in isolating this compound from Alternaria alternata cultures?

Challenges include low toxin yield, co-elution with structurally similar metabolites (e.g., AAL TB2), and instability under certain pH/temperature conditions. Mitigate these via optimized fungal growth media (e.g., carbon/nitrogen ratios), tandem purification methods (e.g., SPE followed by HPLC), and immediate stabilization of extracts using lyophilization or inert atmospheres .

Advanced Research Questions

Q. How can contradictory data on this compound’s mode of action be resolved?

Conduct dose-response studies across multiple model systems (e.g., plant vs. mammalian cells) to clarify species-specific toxicity. Use transcriptomic or metabolomic profiling to identify conserved pathways (e.g., sphingolipid inhibition). Critically evaluate study limitations: statistical power, biological relevance of exposure levels, and controls for matrix effects (e.g., host metabolites in fungal extracts) .

Q. What advanced strategies are used to investigate the biosynthetic pathway of this compound?

Employ gene knockout/CRISPR-Cas9 in Alternaria strains to disrupt putative polyketide synthase (PKS) genes. Pair this with LC-MS/MS to track intermediate metabolites. Comparative genomics of toxigenic vs. non-toxigenic strains can identify conserved gene clusters. Validate findings via heterologous expression in model fungi (e.g., Aspergillus nidulans) .

Q. How should researchers design studies to assess chronic toxicity of this compound?

Use longitudinal in vivo models with staggered exposure regimens (e.g., subacute, subchronic) and histopathological endpoints. Incorporate biomarkers of oxidative stress (e.g., glutathione levels) and apoptosis (e.g., caspase activity). Follow regulatory toxicology guidelines for data reporting, including dose justification, statistical methods (e.g., ANOVA with post-hoc tests), and QA/QC measures (e.g., blind scoring, inter-laboratory validation) .

Methodological and Ethical Considerations

Q. What frameworks ensure ethical data sharing in collaborative this compound research?

Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized metadata templates (e.g., ISA-Tab) for toxin concentrations, strain identifiers, and experimental conditions. Address privacy/security via encrypted databases and anonymized datasets. Cite primary sources rigorously, avoiding non-essential citations to maintain clarity .

Q. How can researchers validate the accuracy of historical data on this compound?

Replicate key studies using modern analytical tools (e.g., high-resolution MS vs. legacy TLC methods). Cross-reference results with contemporaneous publications to identify methodological biases (e.g., outdated purity standards). Use systematic reviews to assess evidence quality, prioritizing studies with explicit QA/QC protocols .

Data Presentation and Publication

Q. What are the best practices for presenting conflicting toxicological data in manuscripts?

Q. How should supplementary materials for this compound studies be structured?

Organize supplementary files by category: raw spectral data, dose-response curves, and genomic sequences. Label each file with a numeric ID, descriptive title (≤15 words), and format (e.g., PDF, .fasta). Hyperlink to these files in relevant main-text sections (e.g., "See Supplementary File S3 for NMR spectra") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.